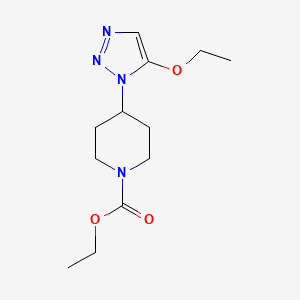

Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate

Description

Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate (CAS 90207-14-0) is a piperidine-based ester featuring a 1,2,4-triazole ring substituted with an ethoxy group at the 5-position. This compound is structurally characterized by:

- Ethoxy group: Enhances lipophilicity and may influence metabolic stability compared to unsubstituted triazoles.

The compound’s ester functionality (ethyl carboxylate) contributes to solubility in organic solvents and modulates reactivity in hydrolysis or transesterification reactions .

Properties

CAS No. |

90207-14-0 |

|---|---|

Molecular Formula |

C12H20N4O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H20N4O3/c1-3-18-11-9-13-14-16(11)10-5-7-15(8-6-10)12(17)19-4-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

YQUAENZVWPTGQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=NN1C2CCN(CC2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is usually catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents .

Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors.

Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Functionalization: The triazole intermediate is then functionalized with ethyl groups and piperidine-1-carboxylate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives.

Scientific Research Applications

The compound Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate is a significant organic compound with various applications in scientific research and medicinal chemistry. This article delves into its applications, providing comprehensive insights based on verified sources.

Chemical Properties and Structure

This compound is characterized by its piperidine ring and triazole moiety, which contribute to its biological activity. The structural formula can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. Its structure allows for interaction with biological targets, making it a candidate for:

- Antimicrobial Agents : The triazole ring is known for its antifungal properties, which can be leveraged in developing new antifungal medications.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Anti-inflammatory Effects : Studies have shown that derivatives of piperidine can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Agricultural Chemistry

The compound's unique structure may also find applications in agricultural chemistry, particularly as a potential pesticide or herbicide due to its ability to interact with biological systems in plants.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial properties of triazole derivatives, including this compound. The results indicated significant activity against various fungal strains, supporting its potential use as an antifungal agent.

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of piperidine derivatives. The study demonstrated that compounds similar to this compound could inhibit pro-inflammatory cytokines, highlighting their therapeutic potential in managing chronic inflammatory conditions.

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Potential Applications |

|---|---|---|---|

| This compound | Moderate | High | Antifungal, Anti-inflammatory |

| Piperidine Derivative A | High | Moderate | Antimicrobial |

| Triazole Compound B | Low | High | Anti-inflammatory |

Table 2: Synthetic Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Ethanol, piperidine | Ethyl piperidine derivative |

| 2 | Triazole synthesis conditions | Ethyl 4-(5-triazolyl)piperidine |

| 3 | Carboxylic acid coupling | Ethyl 4-(5-triazolyl)piperidine-1-carboxylic acid |

Mechanism of Action

The mechanism of action of Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and neuroprotection . The triazole ring can interact with active site residues of target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Structure and Substituent Effects

The table below compares key structural features and physicochemical properties of Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate with similar piperidine esters:

*Estimated based on structural similarity to analogs.

Key Observations:

- Lipophilicity (XLogP3) : The ethoxy-triazole derivative (estimated XLogP3 ~2.5) is less lipophilic than indole- or benzoxazole-substituted analogs (XLogP3 ~3.0–3.2) due to the polar triazole ring .

- Hydrogen Bonding: The triazole and ethoxy groups increase hydrogen bond acceptor count (6 vs.

- Electronic Effects : Chloro-substituted analogs (e.g., thiazole, benzoxazole) exhibit higher electrophilicity, favoring nucleophilic substitution or metal-catalyzed coupling reactions .

This compound

Piperidine Functionalization : Introduction of the triazole moiety via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution.

Esterification : Reaction of piperidine-4-carboxylic acid derivatives with ethyl chloroformate in the presence of bases (e.g., Na2CO3) .

Comparison with Analogs:

- Ethyl 4-(1H-indol-3-yl)piperidine-1-carboxylate : Synthesized via tandem hydroformylation/Fischer indolization using Rhodium catalysts (56% yield) .

- Ethyl 1-(2-chloro-thiazol-5-yl)methyl-4-piperidinecarboxylate : Likely synthesized via alkylation of piperidine with a chlorothiazole intermediate .

- Ethyl 1-(5-amino-thiadiazol-2-yl)piperidine-4-carboxylate: Prepared by coupling piperidine-4-carboxylate with pre-formed thiadiazole amines .

Key Differences:

- Catalysts : Rhodium or palladium catalysts are used for indole/thiazole derivatives, whereas triazoles may require copper-based systems.

Biological Activity

Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethoxytriazole moiety. The molecular formula is with a molecular weight of approximately 248.29 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound has been linked to several mechanisms, primarily involving its interaction with various biological targets:

- Nitric Oxide Production : The compound has shown potential in producing nitric oxide (NO), which plays a crucial role in various physiological processes, including vasodilation and immune response modulation .

- Anti-inflammatory Effects : this compound may enhance the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, suggesting a dual role in inflammation regulation .

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially making it useful in treating infections .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain bacterial strains, with significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 10 to 50 µg/mL depending on the bacterial strain tested.

In Vivo Studies

Animal model studies have indicated that this compound may possess anti-inflammatory properties. Mice treated with the compound showed reduced swelling and inflammatory markers in models of induced paw edema compared to control groups.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study involving mice with induced arthritis showed that administration of this compound resulted in decreased joint swelling and pain, indicating its potential as an anti-inflammatory agent.

- Case Study 2 : In a model of sepsis, the compound demonstrated a reduction in mortality rates when administered early during the infection phase, suggesting its role in immune modulation.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄O₂ |

| Molecular Weight | 248.29 g/mol |

| Nitric Oxide Production | Yes |

| Anti-inflammatory Activity | Yes |

| Antimicrobial Activity | Yes |

| MIC (Bacterial Strains) | 10 - 50 µg/mL |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperidine carboxylate derivatives are synthesized via displacement reactions using NaH in anhydrous THF to activate nucleophiles like phenols (e.g., 3,4-dimethylphenol) . Similarly, Cs₂CO₃ in DMF is used to facilitate coupling between aminomethyl-piperidine intermediates and heterocyclic chlorides (e.g., 2-chloro-5-methylpyrimidine) under high-temperature conditions . Reaction progress is monitored by TLC, and purification is achieved via silica gel chromatography using gradients of ethyl acetate/hexane .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, leveraging high-resolution diffraction data to determine bond lengths, angles, and hydrogen-bonding networks . Complementary techniques include NMR (¹H/¹³C) to verify substituent integration and LC-MS for molecular weight confirmation. For example, tert-butyl piperidine carboxylate analogs show characteristic Boc-group signals at δ ~1.4 ppm in ¹H NMR .

Q. What purification strategies are recommended for isolating this compound?

Column chromatography with silica gel (eluent: ethyl acetate/hexane, 2:1 to 1:1) is standard . For polar intermediates, aqueous workup (e.g., saturated NaHCO₃ washes) removes acidic byproducts. Recrystallization from ethanol or methanol may improve purity for crystalline derivatives.

Advanced Research Questions

Q. How can hydrogen-bonding patterns in its crystal lattice be systematically analyzed?

Graph set analysis, as proposed by Etter, is used to classify hydrogen-bonding motifs (e.g., chains, rings). For example, triazole and piperidine moieties often form N–H···O or N–H···N interactions, which stabilize supramolecular assemblies. Directionality and donor-acceptor distances are quantified using crystallographic software like Mercury, with reference to Etter’s rules .

Q. What strategies optimize reaction yields in alkylation/arylation of the triazole-piperidine scaffold?

Grignard reagents (e.g., n-pentyl MgBr) enable C-4 alkylation of pyridine analogs under ionic/radical conditions. Key parameters include temperature control (40–80°C) and solvent choice (e.g., THF for polar aprotic conditions). Yields improve with excess nucleophile (1.2 equiv) and 24-hour reaction times . For sterically hindered substrates, microwave-assisted synthesis reduces reaction times while maintaining selectivity .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Substituent effects on biological activity are studied by modifying the triazole’s ethoxy group or piperidine’s carboxylate. For example, replacing the ethoxy group with thioureido (as in TT01001) enhances mitochondrial targeting, improving oxidative stress resistance in diabetes models . Computational docking (e.g., AutoDock Vina) predicts binding to targets like mitoNEET, while in vitro assays (e.g., mitochondrial membrane potential assays) validate efficacy .

Q. What analytical challenges arise in characterizing degradation products under oxidative conditions?

High-resolution LC-MS/MS identifies oxidation byproducts (e.g., sulfoxides, sulfones) when the triazole’s sulfur-containing groups are exposed to H₂O₂ or KMnO₄ . Accelerated stability studies (40°C/75% RH) combined with NMR tracking reveal hydrolytic cleavage of the ester moiety, necessitating anhydrous storage for long-term stability .

Methodological Considerations

- Crystallographic Refinement : Use SHELXL with TWIN/BASF commands for twinned crystals .

- Reaction Optimization : Screen Cs₂CO₃ vs. K₂CO₃ for coupling reactions; the former’s solubility in DMF enhances reactivity .

- Biological Assays : Prioritize mitoNEET-binding assays for diabetes-related applications, referencing TT01001’s agonistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.